(S)-1-(2-Fluorophenyl)ethanol

Beschreibung

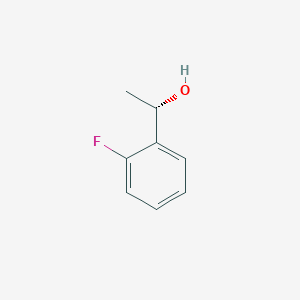

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S)-1-(2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFYVXSOEBCFLV-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171032-87-4 | |

| Record name | (1S)-1-(2-Fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthetic Methodologies

Asymmetric Reduction of 2-Fluoroacetophenone (B1329501)

The conversion of the prochiral ketone 2-fluoroacetophenone to the chiral alcohol (S)-1-(2-Fluorophenyl)ethanol is a key transformation that can be achieved through several stereoselective methods. These methods can be broadly categorized into catalytic asymmetric hydrogenation and biocatalytic enzymatic reductions.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation represents a powerful tool for the enantioselective reduction of ketones. This method typically involves the use of a chiral metal complex as a catalyst to facilitate the addition of hydrogen across the carbonyl group, leading to the formation of a specific enantiomer of the alcohol.

Ruthenium-based catalysts, particularly those containing chiral diphosphine ligands, have demonstrated high efficiency and enantioselectivity in the hydrogenation of aromatic ketones. sigmaaldrich.com For the reduction of 2-fluoroacetophenone, ruthenium complexes are effective in producing this compound with high enantiomeric excess (ee). The general approach involves reacting 2-fluoroacetophenone with a hydrogen source, such as hydrogen gas or isopropanol (B130326), in the presence of a catalytic amount of the ruthenium-diphosphine complex. sigmaaldrich.com

The success of catalytic asymmetric hydrogenation is heavily reliant on the design of the chiral ligand. The ligand's structure dictates the steric and electronic environment around the metal center, which in turn controls the stereochemical outcome of the reduction. For the synthesis of this compound, ligands are designed to create a chiral pocket that preferentially binds 2-fluoroacetophenone in an orientation that leads to the formation of the (S)-enantiomer upon hydride transfer. diva-portal.orgnih.govbohrium.com

Optimization of ligands often involves modifying the backbone, the phosphine (B1218219) substituents, and other functional groups to fine-tune the catalyst's activity and enantioselectivity. diva-portal.org This can involve computational modeling and high-throughput screening of ligand libraries to identify the most effective catalyst for a specific substrate. bohrium.com

Biocatalytic Approaches: Enzymatic Reduction

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. jiangnan.edu.cn Enzymes, particularly oxidoreductases, can catalyze the reduction of ketones with exceptional stereospecificity under mild reaction conditions. diva-portal.orgnih.govbohrium.comnih.govresearchgate.netrsc.orgresearchgate.netgoogle.comkfupm.edu.samdpi.com

Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are the primary enzymes employed for the asymmetric reduction of ketones like 2-fluoroacetophenone. bohrium.comnih.govresearchgate.netresearchgate.netgoogle.comkfupm.edu.sa These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), as a hydride source to reduce the carbonyl group. kfupm.edu.sa

The stereochemical outcome of the reduction is governed by Prelog's rule, which predicts the stereochemistry of the resulting alcohol based on the relative size of the substituents on the ketone. However, anti-Prelog reductases, which produce the opposite enantiomer, are also known and are particularly valuable. nih.gov For the synthesis of this compound, both Prelog and anti-Prelog selective enzymes can be utilized depending on the specific enzyme and reaction conditions.

Recent studies have focused on engineering KREDs to improve their activity and stereoselectivity. For instance, evolution of KREDs has led to the development of variants that can produce homochiral alcohols, including those derived from 2-chloro-4′-fluoroacetophenone, with over 99% ee. rsc.org

| Enzyme Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ketoreductase (KRED) | 2-chloro-4′-fluoroacetophenone | (S)-2-chloro-1-(4-fluorophenyl)ethanol | >99% | rsc.org |

| Alcohol Dehydrogenase (ADH) from Lactobacillus kefir | Various prochiral ketones | (S)-alcohols | High | nih.gov |

| Alcohol Dehydrogenase (ADH) from Lactobacillus brevis | α-halogenated ketones | (S)-halohydrins | >99% | nih.gov |

Whole-cell biocatalysis, using various microbial strains, is a cost-effective approach for enzymatic reductions as it circumvents the need for enzyme purification. A wide range of microorganisms have been screened and identified for their ability to reduce 2-fluoroacetophenone and its analogs with high enantioselectivity.

Candida : Species such as Candida magnoliae have been used for the reduction of related haloacetophenones. mdpi.com Strains of Candida have demonstrated the ability to reduce substituted acetophenones to the corresponding (S)-alcohols. researchgate.netmdpi.com

Pichia : Pichia species, like Pichia glucozyma and Pichia methanolica, are known to catalyze the reduction of aromatic ketones to (S)-alcohols with high yields and enantiomeric excess. researchgate.netunimi.it

Rhodotorula : Strains of Rhodotorula, such as Rhodotorula rubra and Rhodotorula glutinis, have been effectively used for the asymmetric reduction of haloacetophenones, often yielding the (R)-enantiomer with high selectivity. researchgate.netmdpi.com However, the enantioselectivity can be influenced by the substrate structure.

Saccharomyces : Baker's yeast (Saccharomyces cerevisiae) is a readily available and widely used biocatalyst for the asymmetric reduction of ketones. nih.govbiomedpharmajournal.orgnih.gov It has been successfully employed in the synthesis of (S)-2-chloro-1-phenylethanol derivatives with high yields and enantiomeric excess. google.com

Sphingomonas : Certain species of Sphingomonas are known to catalyze the reduction of substituted acetophenones to form the desired alcohol in high enantiomeric yield. google.com

Lactobacillus kefiri : Alcohol dehydrogenase from Lactobacillus kefiri has been shown to be an effective catalyst for the asymmetric reduction of various prochiral ketones, generally producing the (S)-alcohol. researchgate.netnih.gov

Baker's yeast : As a whole-cell biocatalyst, baker's yeast is a popular choice for the asymmetric reduction of various ketones, including acetophenone (B1666503) derivatives, often providing good to excellent enantioselectivity. researchgate.netnih.govbiomedpharmajournal.org

| Microbial Strain | Substrate | Product Configuration | Yield | Enantiomeric Excess (ee) | Reference |

| Candida sp. | 2-bromo-4-fluoro acetophenone | (S) | >90% | 99% | researchgate.netmdpi.com |

| Pichia sp. | 2-bromo-4-fluoro acetophenone | (S) | >90% | 99% | researchgate.netmdpi.com |

| Rhodotorula sp. | 2-bromo-4-fluoro acetophenone | (S) | >90% | 99% | researchgate.netmdpi.com |

| Saccharomyces sp. | 2-bromo-4-fluoro acetophenone | (S) | >90% | 99% | researchgate.netmdpi.com |

| Sphingomonas sp. | 2-bromo-4-fluoro acetophenone | (S) | >90% | 99% | researchgate.netmdpi.com |

| Lactobacillus kefiri | Prochiral ketones | (S) | High | High | researchgate.netnih.gov |

| Baker's yeast | 2-bromo-4-fluoro acetophenone | (S) | >90% | 99% | researchgate.netmdpi.com |

| Baker's yeast | 2-chloro-2'-fluoroacetophenone | (S) | >74% | >97% | google.com |

Alcohol Dehydrogenases (ADHs) and Ketoreductases (KREDs)

Co-factor Regeneration Systems (e.g., Glucose Dehydrogenase, Isopropanol)

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), the enzymes responsible for the reduction, require a hydride source, typically the expensive nicotinamide cofactor NADPH or NADH. acs.org To make the process economically viable, in situ cofactor regeneration is essential. Two common strategies are employed:

Glucose Dehydrogenase (GDH): This enzyme-coupled system utilizes glucose to reduce NADP+ to NADPH, which is then used by the KRED to reduce the ketone. researchgate.netmdpi.comnih.gov This system is highly efficient and drives the reaction towards the product side. For instance, in the synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol (B145695), a key intermediate for certain pharmaceuticals, a system co-expressing a mutated ADH and a GDH in E. coli achieved complete conversion of 150 g/L of the substrate to the desired alcohol with an enantiomeric excess of 99.9% within 12 hours. researchgate.net

Isopropanol (IPA): In a substrate-coupled regeneration system, a large excess of a secondary alcohol like isopropanol is added to the reaction. rsc.orgnih.gov The same KRED that reduces the target ketone also oxidizes isopropanol to acetone, regenerating the NADPH cofactor. acs.org This method is simpler as it only requires one enzyme. A carbonyl reductase from Gluconobacter oxydans (GoCR) overexpressed in E. coli successfully utilized isopropanol for cofactor regeneration in the stereoselective reduction of various halo-substituted acetophenones, yielding the corresponding (S)-alcohols with over 99% e.e. rsc.org

| Co-factor Regeneration System | Co-substrate | Coupled Enzyme | Key Advantages |

| Enzyme-coupled | Glucose | Glucose Dehydrogenase (GDH) | High efficiency, drives reaction equilibrium |

| Substrate-coupled | Isopropanol | None (same KRED) | Simplicity, lower cost (one enzyme) |

Whole-Cell Biocatalysis versus Isolated Enzymes

The choice between using whole microbial cells or isolated enzymes as the biocatalyst involves a trade-off between cost, purity, and efficiency. unimi.itnih.govchemrxiv.org

Whole-Cell Biocatalysis: This approach utilizes the entire microorganism, either naturally occurring or genetically engineered to overexpress a specific KRED. mdpi.com A significant advantage is the elimination of costly and time-consuming enzyme purification. unimi.it The cellular machinery naturally regenerates cofactors, simplifying the process. unimi.itnih.gov For example, E. coli cells expressing a ketoreductase have been effectively used for the synthesis of various chiral alcohols. researchgate.netrsc.org However, side reactions from other native enzymes can sometimes lower the yield and enantioselectivity of the desired product. chemrxiv.org

Isolated Enzymes: Using purified enzymes offers higher specificity and avoids potential side reactions, leading to a purer product. unimi.it This allows for a more controlled reaction environment. However, the cost of enzyme purification can be high, and isolated enzymes are often less stable than their whole-cell counterparts. nih.gov Cofactor regeneration must be addressed by adding a second enzyme system (like GDH) or a co-substrate (like isopropanol). acs.org

| Biocatalyst Format | Advantages | Disadvantages |

| Whole-Cell | Cost-effective (no purification), In-built cofactor regeneration, Higher stability | Potential for side reactions, Lower product purity |

| Isolated Enzyme | High specificity, High product purity, Controlled reaction | High cost of purification, Lower stability, Requires external cofactor regeneration |

Enzyme Engineering and Directed Evolution for Enhanced Stereoselectivity and Activity

To improve the performance of naturally occurring enzymes for industrial applications, scientists employ techniques like enzyme engineering and directed evolution. nih.govcaltech.eduminipcr.comnobelprize.org These methods aim to enhance properties such as stereoselectivity, activity towards non-natural substrates, and stability under process conditions. caltech.edu

Directed evolution mimics natural selection in a laboratory setting. It involves creating a large library of enzyme variants through random mutagenesis of the gene encoding the enzyme. nih.gov This library is then screened for variants with improved properties. This iterative process of mutation and selection can lead to enzymes with significantly enhanced characteristics. caltech.edunih.gov For example, the catalytic efficiency of a ketoreductase from Bacillus aryabhatti (BaSDR1) for the synthesis of (S)-1-(2-chlorophenyl)ethanol was significantly improved through directed evolution without compromising its high stereoselectivity (>99% e.e.). rsc.org This approach is particularly useful when the structure-function relationship of the enzyme is not well understood. nih.gov

Substrate Scope and Functional Group Tolerance in Bioreductions

Ketoreductases often exhibit a broad substrate scope, accepting a variety of substituted acetophenones. rsc.orgresearchgate.net However, the nature and position of the substituent on the aromatic ring can influence the enzyme's activity and stereoselectivity. researchgate.net

For instance, studies on endophytic fungi isolated from marine red alga have shown their ability to reduce various fluoroacetophenone derivatives. researchgate.netresearchgate.net The fungus Botryosphaeria sp. CBMAI 1197 demonstrated the ability to reduce 1-(2-(trifluoromethyl)phenyl)ethanone to the corresponding (S)-alcohol with over 99% e.e. researchgate.netresearchgate.net The presence and position of the fluorine atom can affect how the substrate fits into the enzyme's active site, thereby influencing the reaction's outcome. researchgate.net

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful chemocatalytic method for the enantioselective reduction of ketones. vt.edu This technique typically employs a transition metal catalyst, such as rhodium or ruthenium, complexed with a chiral ligand. nih.govscielo.br The hydrogen source is often an easily oxidizable alcohol like isopropanol or formic acid. scielo.br

For the synthesis of this compound, a ruthenium(II) complex with a chiral bis(phosphinite) ligand has been shown to be effective. researchgate.net At 82 °C, this system achieved almost quantitative conversion of p-fluoroacetophenone with high enantioselectivity (80-89% e.e.) within one hour. researchgate.net The electronic properties of the substituents on the phenyl ring can influence the rate of reduction. researchgate.net

| Catalyst System | Ligand Type | Hydrogen Source | Temperature (°C) | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Ru(II) | Chiral bis(phosphinite) | Isopropanol | 82 | ~100 | 80-89 | researchgate.net |

| Rh(III) | C2-symmetric fluorene-diamine | Sodium Formate | Not Specified | 85-99 | 87-100 | scielo.br |

Chiral Borane (B79455) Reductions

The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a borane source like borane-dimethyl sulfide (B99878) (BH3·SMe2). alfa-chemistry.comtcichemicals.com This method is known for its high enantioselectivity and predictable stereochemical outcome. alfa-chemistry.com

The in situ generation of a catalyst from (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (DPPM) and borane-diethylaniline has been successfully applied to the enantioselective reduction of 2'-fluoroacetophenone (B1202908). guidechem.com This approach provides a reliable route to the corresponding chiral alcohol.

Chiral Resolution Techniques

Chiral resolution is a classical method for separating a racemic mixture of enantiomers. For 1-(2-fluorophenyl)ethanol (B1295034), this can be achieved through enzymatic kinetic resolution. In this process, an enzyme, typically a lipase (B570770), selectively acylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted.

For example, lipase-catalyzed acylation can be used to resolve racemic 1-(2-fluorophenyl)ethanol. The enzyme preferentially reacts with one enantiomer, allowing for the separation of the slower-reacting enantiomer, in this case, the (S)-alcohol. The efficiency of the resolution is determined by the enantiomeric ratio (E-value) of the enzyme.

Diastereomeric Salt Formation and Crystallization

A prevalent method for resolving racemic 1-(2-fluorophenyl)ethanol involves its conversion into a pair of diastereomeric salts by reacting it with a chiral resolving agent. wikipedia.orglibretexts.org These diastereomers, having different physical properties, can then be separated by fractional crystallization. wikipedia.orglibretexts.org

Selection of Chiral Resolving Agents

The choice of the chiral resolving agent is crucial for the successful separation of enantiomers. These agents are chiral compounds that react with the racemic mixture to form diastereomeric salts. wikipedia.orglibretexts.org Commonly used resolving agents include chiral acids, such as tartaric acid and mandelic acid, which form salts with chiral bases. wikipedia.orggoogle.com For the resolution of alcohols like 1-(2-fluorophenyl)ethanol, they are often first derivatized to form a phthalate (B1215562) half-ester, which then reacts with a chiral amine. google.com

Examples of chiral resolving agents that have been effectively used include:

(S)-1-phenylethylamine google.com

(+)-di-p-toluoyltartaric acid (DPTTA) researchgate.net

Camphorsulfonic acid google.com

Brucine libretexts.org

Strychnine libretexts.org

The selection of the resolving agent is often empirical, and several agents may be screened to find the one that provides the best separation through the formation of diastereomeric salts with significantly different solubilities. wikipedia.orgresearchgate.net

Optimization of Crystallization Conditions

The efficiency of diastereomeric salt crystallization is highly dependent on the optimization of various conditions to maximize the yield and purity of the desired diastereomer. nih.gov Key parameters that are systematically varied include:

Solvent System: The choice of solvent is critical as it directly influences the solubility of the diastereomeric salts. researchgate.net A mixture of solvents, such as isopropanol and methanol, is often used to achieve the desired solubility difference. google.com

Temperature: Temperature gradients are employed to control the rate of crystallization. A common strategy involves dissolving the salts at an elevated temperature and then gradually cooling the solution to induce precipitation of the less soluble diastereomer. google.comgavinpublishers.com

Concentration: The concentrations of the diastereomeric salt and any additives are carefully controlled to achieve a state of supersaturation, which is the driving force for crystallization. nih.gov

pH: For compounds with acidic or basic groups, pH can significantly affect solubility and is therefore a key parameter to optimize. nih.gov

A typical optimization process involves identifying initial crystallization "hits" and then systematically refining these parameters to obtain large, high-quality crystals of the desired diastereomer. nih.govnih.gov

Racemization and Recycle Strategies (e.g., RRR synthesis)

After the separation of the diastereomeric salt of the (S)-enantiomer, the (R)-enantiomer remaining in the solution can be subjected to conditions that induce epimerization, converting it back into the racemic mixture. wikipedia.org This racemized mixture can then be reintroduced into the resolution process. wikipedia.org For alcohols, this may involve oxidation to the corresponding ketone followed by reduction.

Kinetic Resolution (Enzymatic and Non-Enzymatic)

Kinetic resolution is a powerful technique for separating enantiomers based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. mdpi.com This method can be categorized into enzymatic and non-enzymatic approaches.

Enzymatic Kinetic Resolution:

Enzymes, particularly lipases, are widely used as biocatalysts for the kinetic resolution of racemic alcohols. mdpi.commdpi.com These enzymes exhibit high enantioselectivity, preferentially catalyzing the acylation or hydrolysis of one enantiomer over the other. mdpi.commdpi.com For instance, lipases such as Candida antarctica lipase B (CALB) can be used to selectively acylate the (R)-enantiomer of 1-(2-fluorophenyl)ethanol, leaving the desired (S)-enantiomer unreacted and allowing for its separation. researchgate.netnih.gov The efficiency of the resolution is often expressed by the enantiomeric ratio (E), with high E values indicating excellent selectivity. mdpi.com

A variation of this is Dynamic Kinetic Resolution (DKR) , where the kinetic resolution is coupled with in-situ racemization of the slower-reacting enantiomer. mdpi.comencyclopedia.pub This allows for a theoretical yield of 100% for the desired enantiomer. encyclopedia.pub For example, a lipase can be combined with a racemization catalyst, such as an acidic resin, to continuously convert the unwanted enantiomer back to the racemate, which can then be resolved by the enzyme. google.com

Non-Enzymatic Kinetic Resolution:

Non-enzymatic kinetic resolution employs chiral chemical catalysts to achieve the same differential reaction rates. Chiral organometallic complexes or organocatalysts can be used to selectively react with one enantiomer of the racemic alcohol.

Chiral Chromatography for Enantiomer Separation

Chiral chromatography is a highly effective method for the analytical and preparative separation of enantiomers. bgb-analytik.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. bgb-analytik.com

High-performance liquid chromatography (HPLC) with a chiral column is a common application of this principle. google.comscirp.org The choice of the CSP and the mobile phase is critical for achieving good resolution. bgb-analytik.comscirp.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including alcohols. scirp.orgsemanticscholar.org

The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like ethanol or isopropanol, is optimized to achieve the best separation efficiency. scirp.orgrsc.org Chiral HPLC is not only used for preparative separation but is also a crucial analytical tool to determine the enantiomeric excess (ee) of the product obtained from other synthetic methods. google.comgoogle.com

Alternative Synthetic Routes and Methodological Comparisons

Besides the classical resolution methods, alternative synthetic routes for this compound have been explored. One of the most prominent is the asymmetric reduction of the corresponding ketone, 2-fluoroacetophenone. chemicalbook.comsmolecule.com

Asymmetric Reduction:

This approach involves the direct conversion of the prochiral ketone into the desired chiral alcohol using a chiral reducing agent or a catalyst.

Enzymatic Reduction: Ketoreductases (KREDs) are enzymes that can catalyze the reduction of ketones to alcohols with high stereoselectivity. chemicalbook.com This method is often favored for its mild reaction conditions and high enantiomeric purity of the product. acs.org

Catalytic Asymmetric Hydrogenation: Chiral transition metal catalysts, often based on rhodium or ruthenium complexed with chiral ligands, can be used for the asymmetric hydrogenation of the ketone to the alcohol.

Methodological Comparisons:

Each synthetic methodology offers distinct advantages and disadvantages, making the choice dependent on factors like scale, cost, and desired purity.

| Method | Advantages | Disadvantages |

| Diastereomeric Salt Crystallization | Scalable, well-established, potential for high purity. researchgate.net | Can be labor-intensive, success is unpredictable, may require extensive optimization. wikipedia.org |

| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions, environmentally benign. acs.org | Maximum yield of 50% for the desired enantiomer (unless DKR is used), enzyme cost and stability can be a concern. mdpi.com |

| Dynamic Kinetic Resolution | Theoretical yield of 100%, high enantioselectivity. encyclopedia.pub | Requires a compatible catalyst system for both resolution and racemization. mdpi.com |

| Chiral Chromatography | High purity achievable, applicable to a wide range of compounds. bgb-analytik.com | Can be expensive for large-scale production, requires specialized equipment. bgb-analytik.com |

| Asymmetric Reduction | Direct route to the enantiopure alcohol, can be highly efficient. chemicalbook.com | Catalysts (either enzymes or metal complexes) can be expensive and sensitive. chemicalbook.com |

Ultimately, the selection of the most suitable synthetic route for this compound will depend on a careful evaluation of these factors in the context of the specific application.

Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis for Chiral Purity and Configuration Assignment

The determination of enantiomeric purity and the assignment of absolute configuration are critical steps in the characterization of (S)-1-(2-Fluorophenyl)ethanol. This is achieved through a combination of spectroscopic techniques that provide detailed information about the molecule's structure and its interaction with a chiral environment.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess (ee) Determination

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for determining the enantiomeric excess (ee) of this compound. mdpi.comrsc.orgresearchgate.net These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

For the analysis of this compound, a chiral column such as β-DEXTM120 can be used in GC. rsc.org Under specific conditions of temperature and pressure, the (R) and (S) enantiomers will have different retention times, allowing for their quantification and the calculation of the enantiomeric excess. rsc.org Similarly, chiral HPLC columns, like Chiralcel OD-H or Chiralpak AD-H, are effective in separating the enantiomers of related fluorinated aryl alcohols and their derivatives. mdpi.comamazonaws.compublish.csiro.au

Table 2: Example Chiral GC and HPLC Conditions for Analysis of Fluorinated Phenyl Ethanol (B145695) Derivatives

| Parameter | Gas Chromatography (GC) rsc.org | High-Performance Liquid Chromatography (HPLC) mdpi.com |

|---|---|---|

| Chiral Stationary Phase | β-DEXTM120 | Chiralpak AD-H |

| Mobile Phase/Carrier Gas | Hydrogen | Hexane (B92381)/Isopropanol (B130326) (90:10) with 0.1% TFA |

| Column Temperature (°C) | 115 | Ambient |

| Injector Temperature (°C) | 250 | N/A |

| Detector Temperature (°C) | 250 | N/A |

| Flow Rate | 0.08 MPa (inlet pressure) | 0.6 mL/min |

| Detection | Flame Ionization Detector (FID) | UV (Wavelength specific to analyte) |

Optical Rotation and Polarimetry

Optical rotation is a fundamental property of chiral substances and is measured using a polarimeter. iajps.comanton-paar.com A solution of a pure enantiomer will rotate the plane of polarized light in a specific direction, either dextrorotatory (+) or levorotatory (-). libretexts.org The specific rotation, [α], is a characteristic physical constant for a given compound under defined conditions (temperature, wavelength, solvent, and concentration). pharmacopoeia.ru

For this compound, a reported specific rotation value is [α]D²⁵ = -35.3 (c=1.00 in CHCl₃) for a sample with 88.0% ee. rsc.org It is important to note that the magnitude and even the sign of the optical rotation can be highly dependent on the solvent used. pharmacopoeia.runih.gov This phenomenon arises from differing interactions between the solute and solvent molecules, which can alter the conformational equilibrium of the chiral compound. nih.gov Therefore, it is crucial to specify the solvent and concentration when reporting optical rotation values.

Chiral Recognition Studies

Chiral recognition, the process by which a chiral molecule interacts differently with the two enantiomers of another chiral species, is a key area of research. Advanced spectroscopic techniques, particularly when applied to isolated molecules in the gas phase, provide a direct window into the fundamental intermolecular forces at play.

Mass-Selective Resonant Two-Photon Ionization (R2PI) Spectroscopy

Mass-selective Resonant Two-Photon Ionization (R2PI) spectroscopy is a highly sensitive and selective technique used to study the electronic spectra of molecules in the gas phase. researchgate.netnih.gov In the context of chiral recognition, R2PI is used to investigate diastereomeric complexes formed between this compound and a chiral partner, such as butan-2-ol, under supersonic jet conditions. researchgate.netnih.gov

Infrared Depletion Spectroscopy

Infrared (IR) depletion spectroscopy, often used in conjunction with R2PI, provides vibrational information about the ground electronic state of the mass-selected clusters. researchgate.netnih.gov This double-resonance technique involves using an IR laser to excite vibrational modes in the diastereomeric complexes prior to ionization by the UV laser used in R2PI. If the IR laser is resonant with a vibrational transition, the population in the ground state is depleted, leading to a decrease in the ion signal.

By scanning the IR frequency, a vibrational spectrum of the selected diastereomeric complex is obtained. researchgate.net This has been applied to the complexes of this compound with butan-2-ol, focusing on the OH-stretching region of the spectrum. researchgate.netnih.gov Differences in the vibrational frequencies and intensities between the homochiral and heterochiral complexes provide detailed insights into the specific hydrogen-bonding interactions (e.g., OH···O) and other weaker interactions (e.g., CH···π, OH···π, and CH···F) that contribute to chiral recognition. nih.gov For instance, in the homochiral complex of this compound and (S)-butan-2-ol, the butan-2-ol molecule may adopt a specific conformation to facilitate a C-H···F intermolecular interaction, a feature not as prominent in the heterochiral complex. nih.gov These subtle differences in intermolecular forces are the basis of chiral discrimination at the molecular level.

Computational Chemistry and Theoretical Studies

Computational chemistry provides indispensable tools for understanding the structure, stability, and spectroscopic properties of this compound and its complexes at a molecular level. Theoretical predictions are crucial for interpreting complex experimental data and elucidating the subtle mechanisms of chiral recognition. researchgate.netresearchgate.net

Density Functional Theory (DFT) has been extensively used to investigate the conformational landscape and stereochemistry of this compound and its diastereomeric adducts. researchgate.netresearchgate.net Calculations, often employing functionals like B3LYP augmented with dispersion corrections (D-B3LYP) and basis sets such as 6-31++G**, are essential for assigning structures to experimentally observed spectra. researchgate.netresearchgate.netresearchgate.net

For the isolated molecule, DFT calculations help identify the most stable conformers. Studies on analogous compounds suggest that a gauche conformation is typically favored over a trans conformation due to reduced steric hindrance and the potential for stabilizing intramolecular interactions, such as an O–H···π bond. researchgate.net

In the context of diastereomeric adducts with molecules like butan-2-ol, DFT calculations are used to optimize the geometries of both homochiral and heterochiral complexes. researchgate.netresearchgate.net These calculations can predict the relative binding energies, which is a direct measure of the stability of the adducts. For instance, theoretical results for the complexes of 1-(4-fluorophenyl)ethanol (B1199365) with butan-2-ol showed the homochiral complex to be more stable than the heterochiral one by more than 0.60 kcal/mol, a finding that aligns with experimental observations. nih.govrsc.org Similar calculations for the this compound system reveal that structural differences, driven by the unique CH···F interaction in the homochiral pair, lead to distinct stabilities. researchgate.net This energetic difference is the basis for chiral discrimination.

Table 2: Application of DFT in the Study of this compound

| Studied System | DFT Functional/Basis Set | Findings | Source |

| Diastereomeric Adducts with Butan-2-ol | D-B3LYP/6-31++G | Assisted in the interpretation of spectra and determination of structures, highlighting the role of CH···F, OH···π, and CH···π interactions. | researchgate.netresearchgate.net |

| Analogous Chloro/Fluoro-phenylethanols | D-B3LYP/6-31++G | Compared R2PI spectra and predicted structures to understand the effect of halogen substitution on geometry and π-system electron density. | researchgate.net |

| Analogous 1-Phenylethanol | DFT Calculations | Showed the gauche conformation is energetically favored over the trans conformation. |

Molecular Dynamics (MD) simulations offer a method to study the dynamic behavior of molecules over time, providing insights into their interactions with other molecules, including solvents or biological targets. While extensive MD simulation studies focused specifically on this compound are not widely documented in dedicated publications, the methodology is frequently applied to similar and related systems.

For example, all-atom MD simulations using software like GROMACS or AMBER are employed to model the interactions of fluorinated phenyl compounds with biological targets such as enzymes or receptors. rsc.org Enzyme-substrate docking simulations, a related computational technique, have been used to investigate how mutations in an alcohol dehydrogenase enzyme affect the binding and reduction of chloro-substituted phenyl ethanone (B97240) precursors to chiral alcohols, revealing the molecular basis for improved catalytic activity and stereoselectivity. researchgate.net Such simulations can elucidate how the compound orients itself within a binding pocket and which intermolecular forces govern the interaction. This approach is critical in fields like drug design and biocatalysis, where understanding the dynamic interactions is key to predicting efficacy or reaction outcomes.

A powerful application of computational chemistry is the prediction of spectroscopic signatures, which is paramount for chiral discrimination. Since enantiomers are spectroscopically identical in an achiral environment, discrimination requires the formation of diastereomeric complexes with a chiral partner, which do have distinct physical and spectroscopic properties. nih.gov

Theoretical calculations, primarily using DFT, can accurately predict the vibrational and electronic spectra of these diastereomeric adducts. researchgate.netresearchgate.net For the complexes of this compound with (R)- and (S)-butan-2-ol, computational methods predict distinct spectroscopic signatures for the S(1)←S(0) electronic transition, which are then observed experimentally using techniques like resonant two-photon ionization (R2PI) spectroscopy. researchgate.netresearchgate.net

Furthermore, calculations can predict the vibrational frequencies of specific modes, such as the OH stretch, in the ground state. The different intermolecular environments in the homochiral versus heterochiral adducts lead to different frequencies and intensities for the OH vibrational mode. nih.govrsc.org These predicted differences are confirmed using infrared depletion spectroscopy. researchgate.netresearchgate.net The excellent agreement between the predicted and experimental spectra validates the calculated structures of the diastereomers and confirms that the observed spectral shifts are a direct consequence of the subtle differences in intermolecular interactions, thus providing a robust method for chiral discrimination. researchgate.netresearchgate.net

Applications in Medicinal Chemistry and Organic Synthesis

Building Block for Pharmaceutical Intermediates

(S)-1-(2-Fluorophenyl)ethanol has emerged as a critical starting material or key intermediate in the synthesis of numerous pharmaceutical compounds. Its chirality and the presence of the fluorine atom are instrumental in defining the efficacy and pharmacokinetic profiles of the final drug products.

The chiral alcohol, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a closely related analogue of this compound, is a pivotal intermediate in the synthesis of Crizotinib. Crizotinib is a potent dual inhibitor of anaplastic lymphoma kinase (ALK) and the c-Met receptor tyrosine kinase, approved for the treatment of certain types of non-small cell lung cancer. The synthesis of Crizotinib involves the coupling of this chiral alcohol with a pyridine (B92270) derivative, highlighting the importance of this specific stereoisomer for the drug's activity. The synthetic pathway underscores the utility of chiral 1-(fluorophenyl)ethanol derivatives in constructing complex, biologically active molecules.

| Kinase Inhibitor | Therapeutic Target | Role of Chiral Fluorinated Alcohol |

| Crizotinib | ALK, c-Met | Key intermediate, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, forms the ether linkage in the final molecule. |

While direct synthesis of currently marketed anti-Alzheimer's drugs from this compound is not prominently documented, the structural motif of fluorinated phenyl groups is prevalent in many investigational drugs for neurodegenerative diseases. The development of novel small molecules targeting enzymes like acetylcholinesterase and γ-secretase often incorporates fluorinated moieties to enhance blood-brain barrier penetration and metabolic stability. The potential for this compound to serve as a precursor for chiral fragments in these next-generation therapies remains an active area of research.

A direct and significant application of this compound is in the synthesis of JN-403, a selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov JN-403 has been investigated for its potential in treating cognitive deficits associated with neurological and psychiatric disorders. The chemical name for JN-403 is (S)-(1-Aza-bicyclo[2.2.2]oct-3-yl)-carbamic acid (S)-1-(2-fluoro-phenyl)-ethyl ester. nih.gov Its synthesis involves the condensation of this compound with a suitable carbamic acid precursor, directly incorporating the chiral alcohol into the final active pharmaceutical ingredient. tandfonline.com This underscores the direct role of this compound in creating compounds with specific interactions with neuronal receptors.

| Compound | Target Receptor | Synthetic Role of this compound |

| JN-403 | Nicotinic Acetylcholine Receptor α7 | Direct precursor, forming the ethyl ester moiety of the final molecule. nih.govtandfonline.com |

The field of antifungal drug discovery has seen a significant focus on azole-based compounds. While a direct lineage from this compound to current leading antifungal drugs is not established, the presence of fluorinated phenyl groups is a common feature in many potent antifungal agents. For instance, fluorophenyl-containing triazoles have shown significant activity against various fungal pathogens. The chiral nature of this compound makes it an attractive starting material for the stereoselective synthesis of novel antifungal candidates, where specific stereochemistry can be crucial for target binding and efficacy. Research into the antifungal potential of derivatives of fluorinated benzyl (B1604629) alcohols is an ongoing area of interest.

Chiral β-fluoroarylamines are valuable pharmacophores due to the ability of the fluorine atom to modulate the basicity of the amine and improve metabolic stability. nih.govnih.gov this compound serves as a logical precursor for the synthesis of the corresponding (R)-β-fluoroarylamine. General synthetic strategies involve the conversion of the hydroxyl group of the chiral alcohol into a good leaving group, followed by nucleophilic substitution with an amine source, which proceeds with inversion of stereochemistry. Biocatalytic methods using reductive aminases are also being explored for the direct conversion of α-fluoroacetophenones to chiral β-fluoroamines, offering a more direct route. tandfonline.com

| Target Molecule Class | Synthetic Utility of Chiral Fluoroalcohol | Key Transformation |

| Chiral β-Fluoroarylamines | Precursor for the chiral amine with inverted stereochemistry. | Conversion of hydroxyl to a leaving group and subsequent amination. nih.govnih.gov |

Influence of Fluorine Atom in Bioactive Molecules

The introduction of a fluorine atom into a drug molecule can have a profound impact on its biological properties. The unique characteristics of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, are leveraged by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The substitution of a hydrogen atom with fluorine can lead to several advantageous effects:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can prolong the half-life of a drug in the body.

Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby acidic or basic functional groups. This can be crucial for optimizing the ionization state of a drug at physiological pH, affecting its solubility, receptor binding, and cell permeability.

Conformational Control: The fluorine atom can influence the preferred conformation of a molecule through steric and electronic interactions, which can lead to more favorable binding to its biological target.

Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the binding affinity and potency of the drug.

Derivatization and Further Transformations

The hydroxyl group of this compound serves as a versatile handle for a wide range of chemical modifications. These transformations are crucial for synthesizing diverse libraries of compounds for medicinal chemistry applications and for creating complex intermediates in organic synthesis. The ability to derivatize this chiral alcohol allows for the modulation of its physical, chemical, and biological properties.

Formation of Esters and Other Functionalized Derivatives

The conversion of the alcohol functional group into an ester is a fundamental and widely employed transformation. Esterification of this compound can be achieved through several standard methods, each offering distinct advantages depending on the desired scale and the nature of the coupling partner.

Reaction with Carboxylic Acids (Fischer Esterification): This classic method involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction is reversible, and often an excess of the alcohol or removal of water is used to drive the equilibrium towards the ester product. chemguide.co.uk

Reaction with Acyl Chlorides: For a more rapid and often irreversible reaction, acyl chlorides can be used. This reaction is typically performed in the presence of a base, like pyridine or triethylamine, to neutralize the hydrogen chloride byproduct. It is a highly efficient method for creating esters from secondary alcohols. chemguide.co.uk

Reaction with Acid Anhydrides: Similar to acyl chlorides, acid anhydrides react with alcohols to form esters. These reactions are generally less vigorous than those with acyl chlorides and may require gentle heating or a catalyst. chemguide.co.uk

Beyond esterification, the hydroxyl group can be transformed into other important functional groups. For instance, it can be converted into ethers, halides, or azides, significantly expanding the synthetic utility of this chiral building block. These derivatives are key intermediates for introducing the (S)-1-(2-fluorophenyl)ethyl moiety into larger, more complex molecules.

Table 1: Representative Esterification Methods for Secondary Alcohols

| Method | Reagents | Catalyst/Base | Conditions | Key Features |

| Fischer Esterification | Carboxylic Acid (R-COOH) | Conc. H₂SO₄ (catalytic) | Heat, often with water removal | Reversible; suitable for simple substrates. chemguide.co.uk |

| Acyl Chloride | Acyl Chloride (R-COCl) | Pyridine or Triethylamine | 0°C to room temperature | Fast, irreversible, and high-yielding. chemguide.co.uk |

| Acid Anhydride | Acid Anhydride (RCO)₂O | DMAP (catalytic) or heat | Room temperature or gentle heat | Milder than acyl chlorides; good yields. chemguide.co.uk |

| Enzymatic Acylation | Acyl Donor (e.g., vinyl acetate) | Lipase (B570770) | Room temperature | High enantioselectivity; mild conditions. organic-chemistry.org |

Mitsunobu Reactions and Related Stereoselective Transformations

The Mitsunobu reaction is a powerful tool in organic synthesis for converting primary and secondary alcohols into a variety of other functional groups with a predictable inversion of stereochemistry. tutorchase.comnih.gov This transformation is particularly valuable in medicinal chemistry for accessing the opposite enantiomer of a desired compound without having to develop a new asymmetric synthesis from scratch.

When this compound is subjected to Mitsunobu conditions, the reaction proceeds via an SN2 mechanism. tutorchase.com The alcohol is activated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-chemistry.org This in-situ activation transforms the hydroxyl group into a good leaving group. A suitable nucleophile, such as a carboxylic acid, can then displace this leaving group from the backside, resulting in a complete inversion of the stereocenter. tutorchase.comchem-station.com

Therefore, the Mitsunobu reaction of this compound with a carboxylic acid (e.g., benzoic acid) would yield the corresponding (R)-ester. This product can then be hydrolyzed to afford (R)-1-(2-Fluorophenyl)ethanol, effectively inverting the stereochemistry of the starting material. chem-station.com

The general scheme for this stereoinversion is as follows:

Activation: The (S)-alcohol reacts with PPh₃ and DEAD to form a reactive oxyphosphonium salt intermediate.

SN2 Attack: A nucleophile (e.g., the carboxylate anion from benzoic acid) attacks the chiral carbon from the side opposite the leaving group.

Inversion: The attack results in the formation of the ester with the inverted (R) configuration.

Hydrolysis (Optional): The (R)-ester can be hydrolyzed under basic conditions to yield the (R)-alcohol.

This stereoselective transformation is critical for structure-activity relationship (SAR) studies, where comparing the biological activity of both enantiomers of a chiral drug candidate is often necessary. The reaction's reliability and mild conditions make it a frequently used method in the synthesis of complex chiral molecules. nih.govchem-station.com

Scale-Up Considerations in Pharmaceutical Manufacturing

The transition from a laboratory-scale synthesis to large-scale pharmaceutical manufacturing presents numerous challenges, particularly for chiral molecules like this compound. drugdiscoverytrends.com Key considerations include cost-effectiveness, robustness of the synthetic route, safety, and environmental impact. scirea.org

Process Intensification and Optimization: For industrial production, biocatalytic methods are often favored for the synthesis of chiral alcohols due to their high enantioselectivity and mild reaction conditions. nih.gov The scale-up of such bioprocesses involves several optimization strategies:

Biocatalyst Development: This may involve screening for more robust microorganisms or enzymes, or using protein engineering to enhance catalyst activity, stability, and coenzyme specificity.

High-Concentration Substrate Loading: To maximize reactor throughput and reduce downstream processing costs, processes are developed to handle high concentrations of the starting ketone (2-fluoroacetophenone). This can be challenging due to potential substrate or product inhibition of the enzyme. researchgate.net

Cofactor Regeneration: Many enzymatic reductions rely on expensive nicotinamide (B372718) cofactors (NADH or NADPH). Efficient in situ cofactor regeneration systems, often using a secondary enzyme and a cheap sacrificial substrate like isopropanol (B130326) or glucose, are essential for economic viability on a large scale. researchgate.net

Downstream Processing: The isolation and purification of the final product must be efficient and scalable. This typically involves liquid-liquid extraction to separate the alcohol from the aqueous fermentation broth, followed by distillation or crystallization to achieve the required purity for an active pharmaceutical ingredient (API) intermediate. Integrating downstream processing with the biocatalysis step, for example in continuous flow systems, is a key area of process intensification. au.dk

Ultimately, a successful scale-up strategy for this compound requires a holistic approach that considers every step from the raw materials to the purified final product, ensuring the process is economical, sustainable, and consistently delivers the product with the required high enantiomeric purity. scirea.orgdtu.dk

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Asymmetric Synthetic Methodologies

The demand for enantiomerically pure compounds in the pharmaceutical industry is a primary driver for the development of new asymmetric synthesis methods. While biocatalytic routes have shown great promise, research into novel chemocatalytic strategies continues to be a priority. Future efforts are likely to focus on the design of new chiral ligands and catalysts for the asymmetric reduction of the corresponding prochiral ketone, 2'-fluoroacetophenone (B1202908).

Emerging trends in this area include the use of earth-abundant metal catalysts to replace expensive and toxic heavy metals. Furthermore, the development of catalytic systems that operate under milder conditions, with lower catalyst loadings and higher turnover numbers, remains a significant goal. The exploration of continuous flow-reactors for asymmetric synthesis represents another promising avenue, offering potential advantages in terms of safety, scalability, and product consistency. The design of novel chiral esters derived from related fluorinated benzyl (B1604629) alcohols through asymmetric synthesis is also an area of active investigation. nih.gov

Exploration of New Biocatalysts and Enzyme Engineering Strategies

Biocatalysis has emerged as a powerful and green tool for the synthesis of chiral alcohols like (S)-1-(2-Fluorophenyl)ethanol. nih.gov Future research will likely focus on the discovery and development of novel enzymes with improved activity, stability, and stereoselectivity.

Screening for Novel Biocatalysts: The exploration of microbial diversity through metagenomic screening is expected to uncover new ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) capable of efficiently reducing 2'-fluoroacetophenone. Organisms from extreme environments (extremophiles) are of particular interest, as their enzymes often possess the robustness required for industrial processes. For instance, various microorganisms have been successfully employed for the asymmetric reduction of related ketones to produce enantiopure chiral carbinols. researchgate.net

Enzyme Engineering: Directed evolution and rational protein design are key strategies for tailoring enzymes to specific industrial needs. rsc.org By introducing specific mutations, researchers can enhance an enzyme's substrate specificity, increase its catalytic efficiency, and improve its stability in the presence of organic solvents or at elevated temperatures. nih.gov For example, computer-based enzyme evolution has been used to significantly increase the production of 2-phenylethanol (B73330) in engineered Escherichia coli. kobe-u.ac.jp This approach could be applied to enzymes involved in the synthesis of this compound to create more efficient and robust biocatalysts.

Recent studies have demonstrated the effectiveness of various biocatalysts for producing similar chiral halo-phenyl ethanols, highlighting the potential for these approaches.

| Biocatalyst | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Lactobacillus curvatus (Whole Cells) | 1-(2-chlorophenyl)ethanone | (S)-1-(2-chlorophenyl)ethanol | High yield and excellent enantiomeric excess (>99%). | researchgate.net |

| Daucus carota (Carrot Cells) | 1-(4-fluorophenyl)ethanone | (S)-(-)-1-(4-fluorophenyl)ethanol | 66% yield and 98% ee in the presence of glucose. | researcher.life |

| Engineered Myoglobin | gem-difluoro alkenes | gem-difluorinated cyclopropanes | Excellent diastereoselectivity and enantiocontrol (up to 99:1 d.r. and 99% e.e.). | wpmucdn.com |

| Lactobacillus kefiri (Ketoreductase Mutant) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | Full conversion with >99% ee on a 300g scale. | researchgate.net |

Advanced Computational Modeling for Deeper Mechanistic Understanding and Rational Design

Computational chemistry and bioinformatics are becoming indispensable tools in chemical and biochemical research. rsc.org In the context of this compound, computational modeling can provide valuable insights at multiple levels.

Mechanistic Understanding: Quantum mechanics (QM) calculations and Density Functional Theory (DFT) can be used to elucidate the reaction mechanism of both chemical and enzymatic reductions. mdpi.com By modeling the transition states, researchers can understand the origin of enantioselectivity and identify key interactions between the substrate and the catalyst. This knowledge can then be used to rationally design more effective catalysts.

Rational Enzyme Design: Molecular docking and molecular dynamics (MD) simulations can predict how a substrate like 2'-fluoroacetophenone binds to the active site of an enzyme. mdpi.comresearchgate.net This information is crucial for rational protein engineering, allowing researchers to pinpoint specific amino acid residues for mutation to improve catalytic performance. mit.edu Computational pipelines are being developed to predict genetic modifications for increased production of valuable chemicals in hosts like Saccharomyces cerevisiae. nih.gov

Predictive Modeling: As computational power increases, it is becoming more feasible to predict the outcome of reactions before they are performed in the lab. mit.edu Machine learning algorithms, trained on existing reaction data, could be used to predict which catalysts (chemical or biological) will be most effective for the synthesis of this compound, saving time and resources.

Expanding the Scope of Applications in Drug Discovery and Development

Chiral fluorinated building blocks are highly valuable in medicinal chemistry. The fluorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles. wpmucdn.com

Future research will focus on incorporating this compound into novel bioactive molecules. Its structural motifs are found in compounds targeting a wide range of diseases. For example, related fluorophenyl ethanol (B145695) derivatives are key intermediates in the synthesis of antifungal drugs, antagonists for the CCR5 chemokine receptor (for potential HIV treatment), and γ-secretase modulators for Alzheimer's disease. researcher.lifenih.gov

The strategic placement of the fluorine atom at the ortho position provides a unique structural and electronic profile that medicinal chemists can exploit. Research is ongoing to explore its use in the development of new therapeutics, including:

Agrochemicals: As a precursor for novel pesticides and herbicides. fishersci.com

Anticancer Agents: As a building block for kinase inhibitors or other targeted therapies.

CNS-active Drugs: Where the fluorine atom can enhance blood-brain barrier permeability.

The development of efficient synthetic routes and a deeper understanding of its properties will undoubtedly accelerate the discovery of new applications for this compound in drug discovery and beyond. drugdiscoverychemistry.com

Q & A

Basic Research Questions

Q. What are the optimized methods for the asymmetric synthesis of (S)-1-(2-Fluorophenyl)ethanol?

- Methodological Answer : The enantioselective synthesis of this compound can be achieved via asymmetric reduction of 1-(2-fluorophenyl)ethanone using (R)-methyl oxazaborolidine as a chiral catalyst. Key conditions include tert-butyl alcohol as the solvent, N,N-diethylaniline borane as the reducing agent, and reaction at 45°C for 1 hour, yielding 92% enantiomeric excess. Post-reaction workup involves methanol quenching and concentration .

Q. How is the structural configuration of this compound confirmed experimentally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) is critical for confirming the molecular structure, while X-ray crystallography provides definitive evidence of stereochemistry. For example, analogous fluorophenyl ethanol derivatives (e.g., 1-(2,4-difluorophenyl)ethanol) have been characterized via single-crystal X-ray diffraction to resolve hydrogen-bonding networks and spatial arrangements .

Q. How does this compound compare structurally to similar secondary alcohols like 1-phenylethanol?

- Methodological Answer : The ortho-fluorine substituent in this compound introduces steric and electronic effects distinct from non-fluorinated analogs. Comparative studies using Canonical SMILES and spectroscopic data reveal differences in reactivity, such as altered hydrogen-bonding capacity and chiral recognition, compared to 1-phenylethanol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.